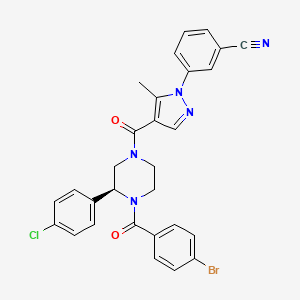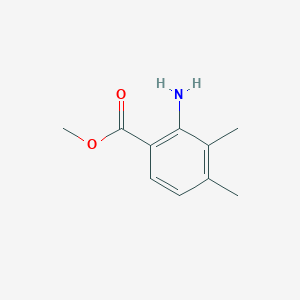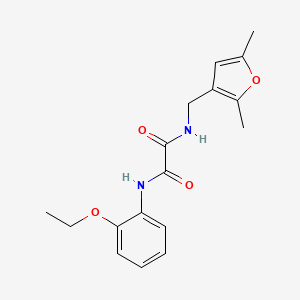![molecular formula C21H22N4O2S2 B2514007 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-16-1](/img/structure/B2514007.png)
3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the preparation of 5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazole. This involves the cyclization of appropriate precursors under controlled conditions.
Step 2: Methylation of the triazole intermediate to form the triazol-3-yl)methyl intermediate.
Step 3: The intermediate then undergoes a condensation reaction with 2-aminobenzothiazole, forming 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures to handle larger quantities of reagents and intermediates. This requires precise control of reaction conditions to ensure consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the sec-butylthio group.
Reduction: Reduction of specific functional groups, such as the methoxyphenyl group, can be achieved under appropriate conditions.
Substitution: The compound's aromatic rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation Products: Depending on the reaction conditions, oxidation can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield different alcohols or hydrocarbons.
Substitution Products: Various substituted derivatives of the parent compound.
Applications De Recherche Scientifique
3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has found several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Researchers explore its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Mécanisme D'action
The mechanism by which 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects depends on the context of its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Molecular targets and pathways involved can include inhibition of microbial growth or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparing 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one with other compounds:
Similar Compounds: Triazole derivatives, benzo[d]thiazole derivatives.
Unique Characteristics: The combination of sec-butylthio and methoxyphenyl groups attached to a triazole ring, along with the benzo[d]thiazol-2(3H)-one structure, provides distinct chemical properties.
In sum, this compound is a versatile compound with significant potential for various scientific research and industrial applications, owing to its unique chemical structure and reactivity.
Propriétés
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-4-14(2)28-20-23-22-19(25(20)15-9-11-16(27-3)12-10-15)13-24-17-7-5-6-8-18(17)29-21(24)26/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJCVAHEGUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2513927.png)
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)
![4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B2513936.png)


![2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2513941.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2513942.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)
![3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2513945.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2513946.png)

